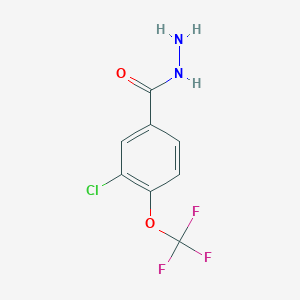
3-Chloro-4-(trifluoromethoxy)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(trifluoromethoxy)benzohydrazide is an organic compound with the molecular formula C8H6ClF3N2O2 It is a derivative of benzohydrazide, characterized by the presence of a chloro group at the third position and a trifluoromethoxy group at the fourth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(trifluoromethoxy)benzohydrazide typically involves the reaction of 3-Chloro-4-(trifluoromethoxy)benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding benzoyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Benzoyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-4-(trifluoromethoxy)benzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(trifluoromethoxy)benzohydrazide involves its interaction with specific molecular targets. The chloro and trifluoromethoxy groups enhance its reactivity and binding affinity to various enzymes and receptors. The compound can inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
- 3-Chloro-4-(trifluoromethoxy)benzoic acid
- 3-Chloro-4-(trifluoromethoxy)benzylamine
- 4-Chlorobenzhydrazide
Comparison: 3-Chloro-4-(trifluoromethoxy)benzohydrazide is unique due to the presence of both chloro and trifluoromethoxy groups, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity and potential for diverse applications in research and industry.
Activité Biologique
3-Chloro-4-(trifluoromethoxy)benzohydrazide is an organic compound with significant potential in various biological applications. Its unique chemical structure, characterized by the presence of a chloro and a trifluoromethoxy group, enhances its reactivity and biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H6ClF3N2O2
- Molecular Weight : 254.59 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C1=CC(=C(C=C1C(=O)NN)Cl)OC(F)(F)F
The biological activity of this compound is attributed to its interaction with specific molecular targets. The chloro and trifluoromethoxy groups increase its binding affinity to various enzymes and receptors, allowing it to inhibit or activate specific biochemical pathways. This compound has been studied for its potential as an antimicrobial and anticancer agent.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study on hydrazones derived from this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like kanamycin B .
| Bacterial Strain | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 7.5 |
| Staphylococcus aureus | 15.0 |
| Escherichia coli | 10.0 |
| Bacillus subtilis | 20.0 |
Enzyme Inhibition
The compound has been evaluated as an inhibitor of cholinesterase enzymes, which are critical in neurobiology. In vitro studies using Ellman's method revealed that hydrazones derived from this compound showed dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE .
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 46.8 - 137.7 |
| Butyrylcholinesterase | 19.1 - 881.1 |
Case Studies
- Inhibition Studies : A study on the hydrazone derivatives demonstrated that the introduction of electron-withdrawing groups significantly enhanced the inhibitory potency against AChE, suggesting a structure-activity relationship that can be exploited for drug design .
- Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of these compounds on various cancer cell lines, indicating that certain derivatives exhibited selective cytotoxicity without affecting normal eukaryotic cells, highlighting their potential as anticancer agents .
Propriétés
Formule moléculaire |
C8H6ClF3N2O2 |
|---|---|
Poids moléculaire |
254.59 g/mol |
Nom IUPAC |
3-chloro-4-(trifluoromethoxy)benzohydrazide |
InChI |
InChI=1S/C8H6ClF3N2O2/c9-5-3-4(7(15)14-13)1-2-6(5)16-8(10,11)12/h1-3H,13H2,(H,14,15) |
Clé InChI |
PZIFEARPMBBIMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)NN)Cl)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















